molecular formula C21H18ClN3O2 B2999279 (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-58-2

(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2999279
CAS No.: 2097940-58-2
M. Wt: 379.84
InChI Key: CGWWDRWQPUVWOO-MDZDMXLPSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a quinoxalin-2-yloxy group, and a pyrrolidin-1-yl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the chlorophenyl and quinoxalin-2-yloxy intermediates, followed by their coupling with the pyrrolidin-1-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoxalin-2-yloxy group, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce quinoxalin-2-yl alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific molecular targets involved in disease pathways.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
  • (2E)-3-(2-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and potential biological activity.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c22-17-6-2-1-5-15(17)9-10-21(26)25-12-11-16(14-25)27-20-13-23-18-7-3-4-8-19(18)24-20/h1-10,13,16H,11-12,14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWWDRWQPUVWOO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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